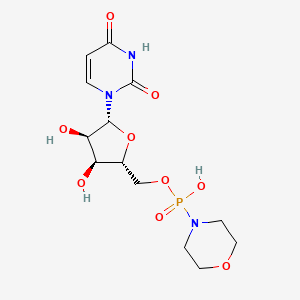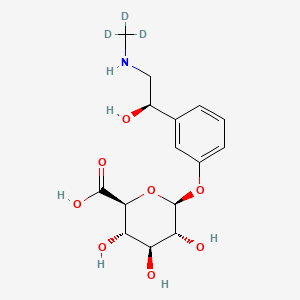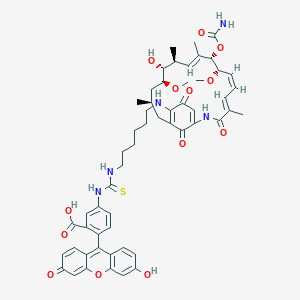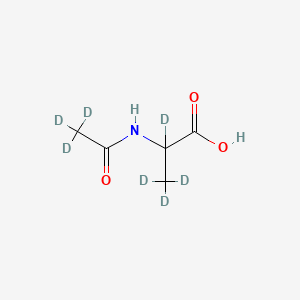
UMP-morpholidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UMP-morpholidate is synthesized through the reaction of uridine monophosphate with morpholine and dicyclohexylcarbodiimide (DCC). The reaction typically involves the following steps:
Activation of UMP: UMP is activated by reacting with DCC to form an intermediate.
Coupling with Morpholine: The activated UMP intermediate is then coupled with morpholine to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
UMP-morpholidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the morpholine group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions to form UDP-sugar nucleotides.
Common Reagents and Conditions
Reagents: Common reagents include DCC, morpholine, and various nucleophiles.
Major Products
The major products formed from reactions involving this compound include various UDP-sugar nucleotides, which are essential intermediates in biochemical pathways .
Wissenschaftliche Forschungsanwendungen
UMP-morpholidate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of nucleotide analogs and other complex molecules.
Biology: It plays a crucial role in the study of nucleotide metabolism and enzyme mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is utilized in the production of biochemical reagents and diagnostic tools
Wirkmechanismus
UMP-morpholidate exerts its effects by acting as a reactant in the synthesis of UDP-sugar nucleotides. The mechanism involves the activation of UMP, followed by coupling with morpholine to form this compound. This compound then participates in further reactions to form UDP-sugar nucleotides, which are essential for various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-diphosphate (UDP): A direct product of UMP-morpholidate reactions.
Uridine 5’-triphosphate (UTP): Another nucleotide involved in similar biochemical pathways.
Cytidine 5’-monophosphomorpholidate: A similar compound used in the synthesis of cytidine diphosphate (CDP)-sugar nucleotides.
Uniqueness
This compound is unique due to its specific role in the synthesis of UDP-sugar nucleotides. Its ability to act as a key reactant in the Khorana-Moffatt procedure for synthesizing UDP-sugar nucleotides sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C13H20N3O9P |
|---|---|
Molekulargewicht |
393.29 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid |
InChI |
InChI=1S/C13H20N3O9P/c17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t8-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
AJFNOZWHVDTKIH-HJQYOEGKSA-N |
Isomerische SMILES |
C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |
Kanonische SMILES |
C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)
![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)
![5-[(3R,3aS,6R,6aS)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol](/img/structure/B12422458.png)


